molecular formula C12H22N4O2 B137304 1,3-Dibutyl-5,6-diaminouracil CAS No. 52998-23-9

1,3-Dibutyl-5,6-diaminouracil

Cat. No. B137304
CAS RN: 52998-23-9
M. Wt: 254.33 g/mol
InChI Key: FGQWNKGXPRVBSX-UHFFFAOYSA-N
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Description

“1,3-Dibutyl-5,6-diaminouracil” (DBU) is an organic compound composed of two butyl groups and one diaminouracil group . It is a type of uracil derivative, which is a type of aromatic heterocyclic compound. DBU is a colorless and odorless solid that is soluble in water.


Molecular Structure Analysis

The molecular formula of “1,3-Dibutyl-5,6-diaminouracil” is C12H22N4O2 . The InChI string is InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3 . The Canonical SMILES is CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N .


Physical And Chemical Properties Analysis

The molecular weight of “1,3-Dibutyl-5,6-diaminouracil” is 254.33 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are both 254.17427596 g/mol . The Topological Polar Surface Area is 92.7 Ų .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

The recovery and purification of biologically produced diols, such as 1,3-propanediol, have been extensively studied. Techniques explored for efficiency, yield, purity, and energy consumption include:

  • Liquid–Liquid Extraction This research provides a foundation that could guide the purification and analysis processes for compounds like 1,3-Dibutyl-5,6-diaminouracil, especially if it were to be produced biologically or required purification from complex mixtures .

Remember, 1,3-Dibutyl-5,6-diaminouracil has the IUPAC name 5,6-diamino-1,3-dibutylpyrimidine-2,4-dione, and its molecular formula is C12H22N4O2 . If you need further details or have additional inquiries, feel free to ask! 🌟

properties

IUPAC Name

5,6-diamino-1,3-dibutylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQWNKGXPRVBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440060
Record name 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibutyl-5,6-diaminouracil

CAS RN

52998-23-9
Record name 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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